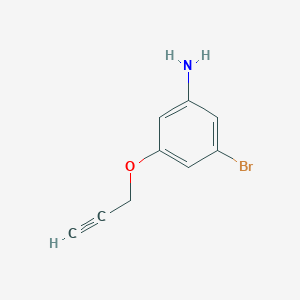

3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

3-bromo-5-prop-2-ynoxyaniline |

InChI |

InChI=1S/C9H8BrNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3,11H2 |

InChI Key |

HALWUZAIMLAHSM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)N)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Bromo 5 Prop 2 Yn 1 Yloxy Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline identifies two primary disconnections that lead to plausible synthetic routes. The first disconnection is at the Carbon-Bromine (C-Br) bond, suggesting a late-stage bromination of a precursor molecule. The second key disconnection is at the ether's Carbon-Oxygen (C-O) bond, implying the alkylation of a phenolic precursor.

These disconnections suggest two main synthetic pathways:

Route A: Begins with a 3-aminophenol (B1664112) derivative. This route would involve the propargylation of the hydroxyl group, followed by regioselective bromination of the resulting 3-(prop-2-yn-1-yloxy)aniline.

Route B: Starts with a precursor where the bromine and hydroxyl groups are already in place, such as 3-bromo-5-nitrophenol (B174387) or 3-amino-5-bromophenol. This pathway would involve the formation of the propargyl ether followed by the reduction of a nitro group or starting directly with the aminophenol.

A third approach involves starting with a compound like 3,5-dibromoaniline, where one bromine atom is selectively replaced, although this is often more complex. The most common strategies revolve around building the substitution pattern on a phenol (B47542) or aniline (B41778) core.

Bromination Strategies on Anilino Precursors

Introducing a bromine atom onto an aniline or phenol ring requires precise control of regioselectivity, as both the amino and hydroxyl/ether groups are strong activating, ortho-, para-directing groups. researchgate.net Achieving the meta-substitution pattern seen in the target molecule is a significant challenge.

Direct bromination of 3-aminophenol or 3-(prop-2-yn-1-yloxy)aniline would likely lead to a mixture of products, with bromine adding to the positions ortho and para to the powerful activating groups (positions 2, 4, and 6). researchgate.net To achieve the desired 5-bromo substitution, a common strategy is to start with a precursor that directs the bromine to the correct position.

A viable synthetic route involves:

Nitration of Benzene (B151609): Starting with benzene, nitration yields nitrobenzene (B124822). The nitro group is a meta-director.

Bromination: Subsequent bromination of nitrobenzene places the bromine atom at the meta position, yielding 3-bromonitrobenzene.

Further Substitution and Reduction: While this places the bromo and a precursor to the amino group meta to each other, introducing the third substituent requires more complex multi-step syntheses, often involving diazotization and substitution reactions to install the hydroxyl group before a final reduction of the nitro group. google.comtransformationtutoring.com

The challenge with activated rings like phenols is that bromination can be difficult to control, often leading to polybrominated products. researchgate.netresearchgate.net Using milder brominating agents and carefully controlled conditions can improve selectivity. For instance, methods using N-bromosuccinimide (NBS) or mixtures of HBr and DMSO have been developed for more controlled, regioselective bromination of phenols. chemistryviews.orgmdpi.com

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as a halogenating agent.

Common DMGs for anilines include amides, carbamates, and sulfonamides. nih.govacs.org The general mechanism involves:

Protection of the aniline as a DMG (e.g., a carbamate).

Interaction with an alkyllithium base (e.g., n-butyllithium), which directs deprotonation to the ortho position. wikipedia.org

Quenching the resulting aryllithium intermediate with a bromine source (e.g., Br₂, 1,2-dibromoethane) to install the bromine atom.

While DoM is highly effective for ortho-functionalization, it is not directly applicable for installing the bromine atom meta to the amino group in the target compound. However, it is a crucial strategy in the broader context of synthesizing polysubstituted anilines, where it can be used to build complex substitution patterns in a controlled manner. acs.orgorganic-chemistry.org

Propargylation Techniques for the Oxygen Functionality

The formation of the propargyl ether linkage is most commonly achieved via nucleophilic substitution, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves the reaction of a phenoxide ion with a propargyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com A phenolic precursor, such as 3-amino-5-bromophenol, is treated with a propargyl halide like propargyl bromide or propargyl chloride. alfa-chemistry.com The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide leaving group. wikipedia.org

This method is widely used for preparing both symmetrical and asymmetrical ethers and is considered one of the simplest and most popular approaches. wikipedia.org The reactivity of the propargyl halide is a key factor, with propargyl bromide generally being more reactive than propargyl chloride.

To facilitate the alkylation, the phenolic hydroxyl group, which is weakly nucleophilic, is typically deprotonated with a base to form the much more nucleophilic phenoxide anion. pharmaxchange.info This is the essence of the base-catalyzed Williamson ether synthesis. wikipedia.orgacsgcipr.org A variety of bases and solvent systems can be employed, with the choice depending on the specific substrate and desired reaction conditions.

Common conditions for this transformation are summarized in the table below.

| Base | Solvent | Temperature | Notes |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) (MeCN), or N,N-Dimethylformamide (DMF) | Room Temperature to Reflux | A mild and widely used base, suitable for many substrates. reddit.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | 0 °C to Room Temperature | A strong, non-nucleophilic base that irreversibly deprotonates the phenol. |

| Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol, or Phase-Transfer Conditions | Varies | A strong, inexpensive base. Phase-transfer catalysis can be used for reactants with low mutual solubility. wikipedia.org |

| Cesium Carbonate (Cs₂CO₃) | DMF or Acetonitrile | Room Temperature to 80 °C | Often provides higher yields, especially for more challenging alkylations. |

The selection of the solvent is crucial; polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they effectively solvate the cation of the base while not solvating the phenoxide anion, thus enhancing its nucleophilicity. pharmaxchange.info

Convergent and Linear Synthesis Pathways for Target Compound Assembly

The construction of this compound can be envisioned through two primary synthetic strategies: a linear sequence where substituents are introduced sequentially onto a starting aromatic ring, and a convergent approach where pre-functionalized fragments are combined in a later step.

Linear Synthesis Pathway:

A plausible linear synthesis would likely commence with a commercially available substituted aniline or phenol. One potential route begins with 3-bromo-5-hydroxyaniline. This pathway involves the etherification of the hydroxyl group with propargyl bromide.

Step 1: Etherification of 3-Bromo-5-hydroxyaniline. The key step is the Williamson ether synthesis, where the phenoxide ion of 3-bromo-5-hydroxyaniline attacks propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group.

A similar linear approach could start from 3-bromo-5-nitroaniline, which would require reduction of the nitro group to an amine in the final step. The synthesis of related bromo aniline derivatives has been reported through multi-step sequences involving nitration, bromination, and reduction. mdpi.comnih.gov For instance, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline was achieved in four steps starting from 2-allylphenol, involving nitration, selective bromination, allylation, and subsequent reduction of the nitro group. mdpi.comnih.gov

Convergent Synthesis Pathway:

A convergent strategy would involve the synthesis of two key fragments that are then coupled. For this compound, this is less common but could theoretically involve the coupling of a pre-formed propargyloxy-containing fragment with a brominated aniline derivative. However, a more practical approach that embodies convergent principles would be the late-stage introduction of one of the functional groups.

For example, starting with 3-amino-5-bromophenol, the synthesis converges by introducing the propargyl group in a single, efficient step. This can be considered a mini-convergent approach as the core trifunctional benzene ring is assembled with the final key functionality.

The synthesis of various (prop-2-ynyloxy)benzene derivatives has been successfully achieved by reacting substituted phenols and anilines with propargyl bromide. nih.govplos.org This general method is applicable to the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Optimization of Etherification:

The etherification of a phenol with propargyl bromide is a crucial step that can be optimized. Studies on the synthesis of similar (prop-2-ynyloxy)benzene derivatives have shown that the choice of base and solvent significantly impacts the reaction outcome. nih.govplos.org

Base: Potassium carbonate (K2CO3) has been proven to be an effective and mild base for this type of reaction, providing good yields. nih.govplos.org Harsher bases like lithium hydride (LiH) or sodium hydroxide (NaOH) could potentially lead to side reactions or decomposition of the starting material. plos.org The amount of base used is also important, with 2-3 equivalents generally being optimal. nih.gov

Solvent: Aprotic polar solvents are known to favor SN2 reactions like the Williamson ether synthesis. plos.org Acetone has been reported as an excellent solvent for the reaction of phenols with propargyl bromide. nih.govplos.org Other solvents like dimethylformamide (DMF) could also be employed.

Temperature and Reaction Time: The reaction temperature can be optimized to ensure a reasonable reaction rate without promoting side reactions. Reactions are often carried out at room temperature with extended stirring or under reflux conditions for shorter periods. nih.govplos.org For instance, some reactions are stirred for 16 hours at room temperature, while others are refluxed for 5 hours. nih.govplos.org

The following table summarizes the optimized conditions for the synthesis of related (prop-2-ynyloxy)benzene derivatives, which can be extrapolated for the synthesis of the target compound.

| Reactant | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |

| Substituted Phenol | K2CO3 (2-3.5) | Acetone | Room Temp. to Reflux | 5 - 16 | 53 - 85 |

| Substituted Aniline | K2CO3 (2-3) | DMF | Room Temp. to Reflux | 16 - 48 | ~69 |

It has been noted that phenol derivatives generally give better yields compared to aniline derivatives under similar conditions. nih.govplos.org Reactions with anilines may require more forcing conditions to achieve good yields. nih.gov The presence of electron-withdrawing groups on the aromatic ring can favor the formation of the phenoxide ion and thus the product. nih.govplos.org

Chemical Transformations and Reactive Pathways of 3 Bromo 5 Prop 2 Yn 1 Yloxy Aniline

Reactivity at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of an amino group attached to a benzene (B151609) ring, is a primary site for various chemical reactions. The reactivity is heavily influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to react with a range of electrophiles. This is a fundamental characteristic of anilines. Reactions such as alkylations and arylations can occur at the amine, leading to the formation of secondary and tertiary amines, respectively. The presence of the electron-withdrawing bromine atom and the slightly withdrawing propargyloxy group can modulate the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.

Derivatization via Acylation and Condensation Reactions

The amino group readily undergoes acylation with reagents like acyl chlorides or anhydrides to form corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities. For instance, reaction with acetyl chloride would yield N-(3-bromo-5-(prop-2-yn-1-yloxy)phenyl)acetamide.

Condensation reactions with aldehydes and ketones are also feasible, leading to the formation of imines (Schiff bases). These reactions are typically reversible and can be catalyzed by acids. Such derivatives are important intermediates in various synthetic routes.

Aromatic Electrophilic Substitution and Regioselectivity

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comyoutube.com Similarly, the propargyloxy group is also an ortho, para-director. The bromine atom is a deactivating but ortho, para-directing substituent. In 3-bromo-5-(prop-2-yn-1-yloxy)aniline, the substituents are located at positions 1, 3, and 5 of the benzene ring.

The directing effects of the amino (-NH2) and propargyloxy (-OCH2C≡CH) groups reinforce each other, strongly activating the positions ortho and para to them.

The position para to the amino group (position 4) is activated.

The positions ortho to the amino group (positions 2 and 6) are activated.

The position para to the propargyloxy group (position 2) is activated.

The positions ortho to the propargyloxy group (positions 4 and 6) are activated.

Considering the positions of the existing substituents, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are all activated. The bromine at position 3 will also direct incoming electrophiles to positions 2 and 4 (ortho) and 6 (para). Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation are expected to yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the steric hindrance of the electrophile. byjus.comlibretexts.org In strongly acidic media, protonation of the amino group to form an anilinium ion would change its directing effect to meta-directing, further complicating the regiochemical outcome. byjus.com

Transformations Involving the Propargyl Ether Functionality

The terminal alkyne of the propargyl group is a versatile handle for a range of coupling and cycloaddition reactions, providing a pathway to more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The terminal alkyne functionality makes this compound an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) (R-N3). This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting triazole-linked products have broad applications in medicinal chemistry and materials science.

Table 1: Representative CuAAC Reaction A representative table based on typical CuAAC reactions, as specific data for the subject compound is not available.

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 1-((3-Bromo-5-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)amino) | >90 |

Palladium-Catalyzed Alkyne Functionalizations (e.g., Sonogashira Coupling)

The terminal alkyne can also participate in various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would form a new carbon-carbon bond, linking the propargyl group to another aromatic or vinylic system. This method is highly effective for the synthesis of conjugated enynes and arylalkynes. wikipedia.org

Furthermore, the bromine atom on the aniline ring provides a second handle for palladium-catalyzed reactions. It is conceivable to perform a Sonogashira coupling at the aryl bromide position by reacting it with a different terminal alkyne. The relative reactivity of the terminal alkyne versus the aryl bromide would depend on the specific catalytic system and reaction conditions employed.

Table 2: Representative Sonogashira Coupling Reaction A representative table based on typical Sonogashira coupling reactions, as specific data for the subject compound is not available.

| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Iodobenzene | Pd(PPh3)2Cl2, CuI | Triethylamine | 3-Bromo-5-((3-phenylprop-2-yn-1-yl)oxy)aniline | 75-90 |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule provides the potential for intramolecular cyclization reactions to form various heterocyclic systems.

Intramolecular hydroamination is a powerful atom-economical method for the synthesis of nitrogen-containing heterocycles. In principle, the amino group of this compound could add across the alkyne's triple bond. Gold-catalyzed intramolecular hydroamination has been successfully used to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines from substituted N-propargyl indoles. nih.govmdpi.com This process involves the nucleophilic addition of the amine to a gold-activated alkyne, followed by protodeauration and isomerization to yield the final heterocyclic product. mdpi.com

However, the specific structure of this compound, which features an ether linkage (C-O-C) rather than a direct N-propargyl bond (C-N-C), significantly influences its reactivity. Studies on analogous systems have shown that this structural difference can be critical. For instance, attempts to cyclize 2-(prop-2-yn-1-yloxy)aniline (B1278191) using main group metal catalysts like SnCl₂·2H₂O did not result in the formation of a cyclized scaffold. rsc.org This suggests that the ether linkage may render the molecule less susceptible to the intramolecular hydroamination pathways that are successful for N-propargyl derivatives.

The synthesis of quinoxaline (B1680401) and quinolin-8-amine frameworks often relies on the cyclization of ortho-amino N-propargylaniline compounds. rsc.org These reactions, which can be catalyzed by tin or indium chlorides, proceed through an intramolecular reaction involving the aniline nitrogen and the propargyl group.

Given the findings that alkynyloxy-compounds like 2-(prop-2-yn-1-yloxy)aniline failed to undergo cyclization under conditions effective for their N-propargyl counterparts, it is unlikely that this compound would serve as a direct precursor for quinoxaline or quinolin-8-amine scaffolds via a simple intramolecular cyclization. rsc.org The geometry and electronic properties conferred by the ether linkage appear to disfavor the required transition state for this type of transformation.

Reactivity of the Aryl Bromide Substituent

The aryl bromide group is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds at the site of an aryl halide. The aryl bromide in this compound is well-suited for such transformations.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron nucleophile, such as a boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including anilines. nih.gov A typical Suzuki coupling of this compound would involve a palladium catalyst (e.g., Pd(OAc)₂ or a ligand-supported palladium complex), a base, and an appropriate aryl or vinyl boronic acid to yield a biaryl or styrenyl derivative, respectively. nih.govresearchgate.netunimib.it

The Heck reaction provides a method for the vinylation of aryl halides. researchgate.net It involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. beilstein-journals.org This would allow for the introduction of various alkenyl functionalities at the bromine-bearing position of the aniline ring. The efficiency of the Heck reaction can be influenced by factors such as the position of the bromine atom and the use of additives like phase-transfer catalysts. researchgate.netbeilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-5-(prop-2-yn-1-yloxy)aniline |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(4-Methoxyphenyl)-5-(prop-2-yn-1-yloxy)aniline |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Styryl-5-(prop-2-yn-1-yloxy)aniline |

| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂, TBAB, NaHCO₃ | Ethyl 3-(3-amino-5-(prop-2-yn-1-yloxy)phenyl)acrylate |

Nucleophilic aromatic substitution (NAS) is a pathway for replacing a halide on an aromatic ring with a nucleophile. The most common mechanism is the SNAr (addition-elimination) pathway, which requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The substituent pattern of this compound, with an electron-donating amino group and a weakly electron-withdrawing propargyloxy group, does not provide the necessary activation for a standard SNAr reaction. Therefore, the aryl bromide is expected to be largely unreactive towards nucleophilic aromatic substitution under typical conditions. This reaction would likely only occur with exceptionally powerful nucleophiles or under harsh conditions that might promote an alternative mechanism, such as one involving a benzyne (B1209423) intermediate.

Cascade and Multicomponent Reactions Leveraging Multiple Functional Groups

The combination of three distinct reactive sites—the amine, the alkyne, and the aryl bromide—makes this compound an attractive substrate for cascade or multicomponent reactions (MCRs). MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates portions of all components, offering high efficiency and atom economy. mdpi.com

While specific cascade reactions involving this exact molecule are not prominently documented, its structure allows for the design of hypothetical sequences. For example, a synthetic strategy could involve an initial MCR utilizing the aniline functionality, such as a Ugi or Mannich reaction. The resulting intermediate, now containing greater molecular complexity, could then undergo a subsequent intramolecular cyclization involving the alkyne or an intermolecular cross-coupling reaction at the aryl bromide site. This sequential leveraging of the functional groups could provide rapid access to diverse and complex molecular scaffolds, a valuable strategy in the synthesis of biologically active molecules. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 5 Prop 2 Yn 1 Yloxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. northwestern.edu These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and behavior. For a molecule like 3-Bromo-5-(prop-2-yn-1-yloxy)aniline, DFT calculations can offer a fundamental understanding of its chemical nature.

DFT calculations can map the electron density distribution across the this compound molecule, identifying electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative bromine atom.

Illustrative Data Table: Predicted Electronic Properties This table presents typical data that would be generated from a DFT calculation for a molecule similar to this compound. The values are for illustrative purposes only.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures molecular polarity |

Conformational Analysis and Stability Studies

The flexibility of the propargyloxy side chain in this compound means the molecule can exist in various conformations. Conformational analysis involves calculating the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-O and O-CH₂ bonds. These calculations identify the most stable conformers (energy minima) and the transition states between them. mdpi.com Understanding the preferred three-dimensional structure is essential as it influences the molecule's physical properties and how it interacts with other molecules. For this compound, the orientation of the propargyl group relative to the benzene (B151609) ring would be a key area of investigation. researchgate.net

Illustrative Data Table: Relative Energies of Conformers This table illustrates how the relative stability of different conformers would be presented. The dihedral angle refers to the rotation around the Ar-O-CH₂-C bond. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (Ar-O-CH₂-C) | Relative Energy (kcal/mol) | Stability |

| A | 0° (syn-planar) | 2.1 | Less Stable |

| B | 90° (gauche) | 0.0 | Most Stable |

| C | 180° (anti-planar) | 1.5 | Moderately Stable |

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. DFT methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. nih.gov

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This table shows representative predicted ¹³C NMR chemical shifts for the aromatic carbons of this compound, compared to a generic aniline reference. Values are for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-N) | 148.5 |

| C2 | 105.0 |

| C3 (C-Br) | 115.8 |

| C4 | 131.2 |

| C5 (C-O) | 160.1 |

| C6 | 109.4 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. researchgate.netrsc.org For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as cycloadditions involving the alkyne group.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). github.io Locating the geometry and energy of the TS is a primary goal of reaction mechanism studies, as the energy of the TS determines the activation energy and thus the reaction rate. mit.edu Computational methods can optimize the structure of these fleeting transition states. acs.org For instance, in a potential synthesis of the target molecule via Williamson ether synthesis, calculations could model the transition state of the nucleophilic attack of a bromo-aminophenol on propargyl bromide. researchgate.net Analysis of the TS structure reveals which bonds are breaking and forming simultaneously.

Illustrative Data Table: Calculated Energy Profile for a Hypothetical Two-Step Reaction This table provides an example of the energetic data for a reaction pathway involving an intermediate. Energies are given relative to the reactants.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting Materials |

| Transition State 1 | +22.5 | Energy barrier to form intermediate |

| Intermediate | +5.3 | Stable intermediate species |

| Transition State 2 | +18.9 | Energy barrier to form product |

| Products | -15.0 | Final Products |

Molecular Dynamics Simulations for Dynamic Behavior

Simulation Setup and Protocol

A typical MD simulation for this compound would begin with the generation of a high-quality initial 3D structure, often optimized using quantum mechanical methods like Density Functional Theory (DFT). nih.gov The molecule would then be placed in a periodic simulation box filled with a suitable solvent, most commonly water, to mimic physiological conditions.

The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF), which is well-suited for small organic molecules. nih.gov The force field parameters define the energy of the system as a function of the atomic coordinates, including terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). researchgate.net For novel or less common fragments, specific parameters may need to be developed and validated. uq.edu.au

The simulation protocol generally involves several key steps:

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density and temperature.

Production Run: Following equilibration, the production MD simulation is performed for a significant length of time, typically on the order of nanoseconds to microseconds, during which the trajectory data (atomic positions, velocities, and energies over time) is collected.

Analysis of Dynamic Properties

The collected trajectory data allows for the analysis of various dynamic properties of this compound.

Solvent Interactions: The interaction of this compound with the surrounding solvent molecules is critical to its behavior in solution. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of the solute. This is particularly insightful for understanding the hydration shell around the polar aniline group and the hydrophobic interactions around the bromophenyl and propargyl moieties.

The following table illustrates the kind of data that would be obtained from an RDF analysis, showing the position of the first peak (r_max) and the coordination number for water around key functional groups.

| Functional Group | Atom(s) | r_max (Å) | Coordination Number |

| Amino Group | N | 2.8 | 2.5 |

| Ether Oxygen | O | 3.1 | 1.8 |

| Alkyne Group | C≡C | 3.5 | 1.2 |

Hydrogen Bonding: The aniline group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. MD simulations can quantify the dynamics of hydrogen bonds formed between the -NH2 group and surrounding water molecules, including their average lifetime and number. This information is crucial for understanding the molecule's solubility and interaction with polar environments.

A summary of the hydrogen bond analysis might be presented as follows:

| Hydrogen Bond Type | Average Number | Average Lifetime (ps) |

| NH...OH2 (Donor) | 2.1 | 1.5 |

| N...HOH (Acceptor) | 0.2 | 0.8 |

By integrating these computational approaches, a comprehensive picture of the dynamic behavior of this compound at the atomic level can be constructed. This knowledge is invaluable for rationalizing its chemical properties and for guiding the design of new molecules with desired functionalities.

Applications in Advanced Synthetic Materials and Functional Molecular Architectures

Role as a Core Building Block for Complex Organic Synthesis

The utility of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline as a foundational component in multi-step organic synthesis is predicated on the distinct reactivity of its three functional groups: the nucleophilic amino group, the aryl bromide susceptible to cross-coupling reactions, and the terminal alkyne which can participate in a variety of addition and coupling reactions. This trifecta of reactivity allows for sequential or orthogonal chemical modifications, providing a pathway to highly functionalized molecules.

The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions. One of the most powerful of these is the Sonogashira coupling , which pairs an aryl halide with a terminal alkyne. researchgate.netorganic-chemistry.orgwikipedia.org In the context of this compound, the bromine atom can be coupled with another terminal alkyne, creating a more complex, conjugated system. This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Conversely, the terminal alkyne of the propargyl ether group can itself undergo Sonogashira coupling with various aryl or vinyl halides. This flexibility allows for the molecule to be tethered to a wide array of other molecular fragments.

Furthermore, the terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . beilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are stable and versatile linkers in medicinal chemistry and materials science. By reacting this compound with an organic azide (B81097), a triazole linkage can be formed, introducing a new heterocyclic element into the molecular framework.

The amino group of the aniline (B41778) moiety can be readily acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. It also serves as a key nucleophile in the synthesis of various heterocyclic structures. The differential reactivity of these three groups allows for a controlled and stepwise elaboration of the molecular structure, making this compound a valuable and versatile building block.

Table 1: Key Reactions for the Functionalization of this compound

| Reaction Type | Functional Group Involved | Reagents and Conditions | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl-alkyne |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Di-substituted Alkyne |

| Click Chemistry (CuAAC) | Terminal Alkyne | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

| N-Acylation | Amino Group | Acyl chloride or anhydride, Base | Amide |

| N-Alkylation | Amino Group | Alkyl halide, Base | Secondary or Tertiary Amine |

Integration into Polymeric and Supramolecular Structures

The unique molecular architecture of this compound makes it an attractive monomer for the synthesis of functional polymers and a component for the construction of well-defined supramolecular assemblies.

Polymeric Structures:

Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). google.comrsc.orgresearcher.liferesearchgate.net The amino group of this compound can participate in oxidative polymerization to form a polyaniline-type backbone. google.comnih.gov The resulting polymer would be decorated with pendant propargyl ether and bromo functionalities. These pendant groups can be used for further modifications. For instance, the alkyne groups can serve as sites for cross-linking the polymer chains, enhancing their thermal and mechanical stability. This can be achieved through various alkyne polymerization or coupling reactions. Additionally, the alkyne and bromo groups are available for post-polymerization functionalization, allowing for the tuning of the polymer's properties, such as its solubility, conductivity, and sensory capabilities.

Supramolecular Structures:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to create large, ordered structures. The aniline moiety of this compound can participate in hydrogen bonding through its N-H bonds. The aromatic ring can engage in π-π stacking interactions, a common feature in the self-assembly of aniline oligomers. researchgate.net The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site. The interplay of these non-covalent forces can guide the self-assembly of the molecule into well-defined architectures like nanowires, sheets, or other complex morphologies. The terminal alkyne can also participate in specific non-covalent interactions or be used to covalently link pre-organized supramolecular assemblies.

Design of Ligands for Transition Metal Coordination Chemistry

The design of ligands is central to the development of new transition metal complexes with tailored catalytic, sensory, or material properties. This compound possesses multiple potential coordination sites, making it a candidate for the synthesis of polydentate ligands. rsc.orgrsc.org

The aniline nitrogen can act as a coordinating atom. While aniline itself is a relatively weak ligand, its coordination ability can be enhanced by incorporating it into a larger chelating framework. For example, the amino group can be chemically modified to introduce other donor atoms. A common strategy involves the condensation of the aniline with an aldehyde to form a Schiff base, which introduces an imine nitrogen that can coordinate to a metal center. nih.gov

Furthermore, the alkyne group can also coordinate to transition metals, either in a side-on (η²) fashion or by acting as a bridging ligand between two metal centers. The bromine atom, while not a typical coordinating atom, can influence the electronic properties of the ligand and, in some cases, participate in weak interactions with the metal center.

By strategically modifying the aniline and utilizing the alkyne functionality, this compound can be elaborated into multidentate ligands. For instance, a Sonogashira coupling at the bromo position could introduce another coordinating group, such as a pyridine (B92270) or another aniline moiety. Such custom-designed ligands can be used to synthesize coordination polymers or metal-organic frameworks (MOFs), where the metal ions are bridged by the organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.comnih.govbiointerfaceresearch.com

Table 2: Potential Coordination Modes of Ligands Derived from this compound

| Ligand Type | Potential Donor Atoms | Metal Complex Type |

|---|---|---|

| Unmodified Aniline | N | Monometallic complex |

| Schiff Base Derivative | N, O (from aldehyde) | Chelate complex |

| Alkyne-functionalized Ligand | N, C≡C | Monometallic or Bridging complex |

| Polydentate Ligand (post-functionalization) | Multiple N, O, or other heteroatoms | Chelate complex, Coordination polymer |

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.netneliti.comsciencescholar.us The combination of an aniline ring and a tethered alkyne in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems, particularly indoles and quinolines.

Synthesis of Quinolines:

Quinolines can be synthesized through the electrophilic cyclization of N-alkynyl anilines. While the alkyne in this compound is not directly attached to the nitrogen, intramolecular cyclization pathways can still be envisaged. More commonly, the molecule can be modified to create a suitable precursor. For example, the aniline nitrogen can be propargylated to yield an N-(prop-2-yn-1-yl) derivative. This intermediate can then undergo a 6-endo-dig cyclization promoted by an electrophile (such as I₂, ICl, or Br₂) to afford a 3-haloquinoline.

Synthesis of Indoles:

Indoles are another important class of heterocycles that can be accessed from aniline derivatives. A common route is the palladium-catalyzed cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by cyclization. While this compound has a meta-bromo substituent, it can be functionalized at the ortho position to enable such cyclizations. Alternatively, tandem reactions involving the bromo and alkyne groups can lead to complex heterocyclic scaffolds. For instance, a Sonogashira coupling at the bromo position followed by an intramolecular cyclization involving the aniline nitrogen and the newly introduced alkyne could provide a route to substituted indoles or other fused systems. rsc.org

The presence of both a bromine atom and a terminal alkyne allows for powerful tandem reactions. A single palladium catalyst can potentially orchestrate a sequence of a Sonogashira coupling followed by an intramolecular cyclization, leading to a rapid increase in molecular complexity from a single starting material. researchgate.netresearchgate.net This approach is highly efficient for building libraries of complex heterocyclic compounds.

Table 3: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocycle | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Quinolines | Electrophilic Cyclization | N-propargylated aniline derivative |

| Indoles | Tandem Sonogashira Coupling/Cyclization | Ortho-functionalized aniline or product of initial coupling |

| Fused Triazoles | Click Chemistry followed by Cyclization | Triazole-substituted aniline |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The trifunctional nature of 3-bromo-5-(prop-2-yn-1-yloxy)aniline makes it an ideal substrate for a variety of catalytic transformations, enabling the synthesis of diverse and complex molecules.

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.govlibretexts.orgwikipedia.org. Future research could explore Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions to introduce a wide range of substituents at the 3-position. Such transformations would allow for the systematic modification of the molecule's electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.

The terminal alkyne group is another key feature that opens up a plethora of catalytic possibilities. Rhodium-catalyzed hydroamination of the terminal alkyne with various primary and secondary amines presents a direct and atom-economical route to imines and enamines acs.orgacs.orgorganic-chemistry.orgnih.govresearchgate.net. These products can serve as valuable intermediates for the synthesis of nitrogen-containing heterocycles. Furthermore, the development of anti-Markovnikov hydroamination would provide access to aldehydes after hydrolysis of the resulting enamines, further expanding the synthetic utility of the parent compound.

Development of Asymmetric Synthesis Approaches

The introduction of chirality is a critical aspect of modern drug discovery and materials science. Developing asymmetric synthetic routes starting from or incorporating this compound is a significant area for future exploration.

A key strategy would involve the enantioselective functionalization of the propargyloxy side chain. The synthesis of chiral propargyl and allenyl silanes, for instance, can be achieved through catalytic enantioselective propargylic C-H deprotonation followed by silylation nih.gov. This approach, utilizing chiral iridium catalysts, can provide access to enantioenriched building blocks. Similarly, the direct asymmetric addition of the terminal alkyne to aldehydes, a reaction catalyzed by zinc triflate in the presence of a chiral ligand like (+)-N-methylephedrine, can lead to the formation of chiral propargylic alcohols researchgate.net.

Another avenue lies in the development of chiral ligands for the asymmetric transformation of the aniline (B41778) or bromoaryl moieties. Chiral phosphine ligands, for example, are known to be effective in various asymmetric catalytic reactions, including hydrogenation and cross-coupling polycil.co.uknih.gov. The design and synthesis of novel chiral ligands tailored for reactions involving this compound could lead to highly enantioselective processes for creating complex chiral molecules. The table below summarizes potential asymmetric transformations.

| Asymmetric Transformation | Catalytic System Example | Potential Chiral Product |

| Propargylic C-H Silylation | Iridium catalyst with chiral phosphoramidite ligand | Enantioenriched propargyl/allenyl silanes |

| Alkyne Addition to Aldehydes | Zn(OTf)2 with (+)-N-methylephedrine | Chiral propargylic alcohols |

| Asymmetric Cross-Coupling | Palladium catalyst with chiral phosphine ligand | Chiral biaryl compounds |

Integration into Modular Synthetic Platforms

The distinct reactivity of the functional groups in this compound makes it an excellent candidate for integration into modular synthetic platforms, such as diversity-oriented synthesis and fragment-based drug discovery.

The terminal alkyne is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" nih.govresearchgate.netnih.govwikipedia.org. This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by coupling with a wide variety of organic azides. This modular approach can be used to rapidly generate large libraries of compounds for biological screening. The aniline group can be converted to an azide (B81097), which can then undergo intramolecular or intermolecular cycloaddition with the alkyne, providing a pathway to complex heterocyclic systems.

In the context of diversity-oriented synthesis (DOS), the sequential and orthogonal functionalization of the bromo, amino, and alkynyl groups can lead to a wide array of molecular scaffolds from a single starting material semanticscholar.orgresearchgate.netcam.ac.uk. For example, a palladium-catalyzed coupling at the bromine, followed by a modification of the aniline, and finally a click reaction on the alkyne would generate a highly diverse set of molecules.

Furthermore, in fragment-based drug discovery (FBDD), the alkyne-containing fragment of this compound can be used to identify and optimize ligands for biological targets nih.govresearchgate.netdrugdiscoverychemistry.comfrontiersin.orgdrugdiscoverychemistry.com. The alkyne can act as a reactive handle for covalent modification of target proteins or as a point for linking different fragments to generate more potent inhibitors. The table below illustrates the potential applications in modular synthesis.

| Modular Approach | Key Reaction/Strategy | Application |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Rapid synthesis of triazole libraries |

| Diversity-Oriented Synthesis | Orthogonal functionalization of Br, NH2, and alkyne groups | Generation of diverse molecular scaffolds |

| Fragment-Based Drug Discovery | Use of the alkyne as a reactive or linking group | Identification and optimization of protein ligands |

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies, such as quantum chemical calculations and molecular docking, are poised to play a crucial role in guiding the future research and applications of this compound and its derivatives.

Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, can be employed to predict various molecular properties of substituted anilines. These calculations can provide insights into the electronic structure, reactivity, and spectroscopic characteristics of the molecule nih.govnih.gov. For instance, calculations can predict how different substituents on the aniline ring affect the pKa of the amino group, the C-N bond length, and the barrier to inversion of the amino group . This information is invaluable for designing molecules with specific electronic properties for applications in materials science or for understanding their metabolic fate.

Molecular docking is a powerful computational tool used to predict the binding orientation of small molecules to a biological target ijprajournal.comglobalresearchonline.netuomisan.edu.iqresearchgate.net. By docking derivatives of this compound into the active sites of proteins of interest, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This in silico screening can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. The combination of these computational approaches will enable a more rational and efficient design of novel compounds based on the this compound scaffold.

Q & A

What are the optimal synthetic routes for preparing 3-Bromo-5-(prop-2-yn-1-yloxy)aniline, and how do reaction conditions influence yield and purity?

Basic: The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 3-bromo-5-hydroxyaniline with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux conditions introduces the prop-2-yn-1-yloxy group .

Advanced: Optimizing reaction parameters (e.g., catalyst loading, solvent choice, and temperature) is critical. The Suzuki–Miyaura coupling, though not directly cited for this compound, is a viable alternative for introducing aryl groups in analogous systems . Impurity profiles must be monitored using techniques like UHPLC to ensure reproducibility .

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

Basic: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure and purity. For example, the prop-2-yn-1-yloxy group’s protons appear as distinct triplets in ¹H NMR .

Advanced: High-resolution LC-SPE/NMR can resolve impurities or degradation products, particularly for brominated anilines prone to side reactions . Elemental analysis and X-ray crystallography (using SHELX programs) provide complementary validation for structural assignments .

How does the prop-2-yn-1-yloxy substituent affect the electronic and reactivity profile of this compound compared to other aniline derivatives?

Basic: The propargyl ether group introduces electron-withdrawing effects via conjugation, enhancing the electrophilicity of the aromatic ring and facilitating nucleophilic substitution at the bromine position .

Advanced: The alkynyl group enables click chemistry (e.g., Huisgen cycloaddition), making the compound valuable for bioconjugation or polymer applications. Comparative studies with non-propargyl analogs (e.g., 3-bromo-5-methoxyaniline) reveal distinct reactivity patterns in cross-coupling reactions .

What strategies are recommended for resolving structural ambiguities or contradictions in crystallographic data of halogenated aniline derivatives?

Advanced: Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or anisotropic displacement parameters. Programs like WinGX and ORTEP-III facilitate visualization and validation of molecular geometry, ensuring accurate bond length/angle measurements . For conflicting data, cross-validate results with spectroscopic and computational methods (e.g., DFT calculations for vibrational spectra) .

In the context of catalytic cross-coupling reactions, how does this compound perform as a substrate compared to its non-propargyl analogs?

Advanced: The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Heck). The prop-2-yn-1-yloxy group may sterically hinder catalysis but can stabilize intermediates via resonance. Comparative kinetic studies with analogs (e.g., 3-bromo-5-methoxyaniline) show differences in reaction rates and by-product formation, necessitating tailored catalyst systems .

What are the common synthetic by-products or degradation products of this compound, and how can they be identified and quantified?

Advanced: Common impurities include dehalogenated products (e.g., 5-(prop-2-yn-1-yloxy)aniline) or oxidation derivatives. LC-SPE/NMR coupled with diode-array detection (DAD) enables precise identification and quantification, even at trace levels . Accelerated stability studies under varying pH and temperature conditions help predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.